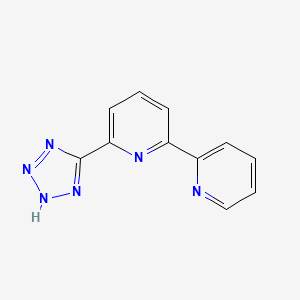

6-(1H-Tetrazol-5-YL)-2,2'-bipyridine

Description

Evolution and Significance of Polypyridyl and Tetrazole Ligand Architectures in Coordination Chemistry

Polypyridyl ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, have long been cornerstones of coordination chemistry. Their evolution began with the recognition of their strong and stable chelation to a wide variety of metal ions. This stability arises from the cooperative binding of the multiple nitrogen donor atoms. The rigid, planar structure of many polypyridyl ligands, coupled with their rich redox chemistry and photophysical properties, has led to their extensive use in applications ranging from solar energy conversion and light-emitting diodes to catalysis and biomedical imaging. The ability to systematically modify the steric and electronic properties of polypyridyl ligands through substitution has further cemented their importance in the rational design of functional metal complexes.

Concurrently, tetrazole-based ligands have carved out their own significant niche in coordination chemistry. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, can act as a versatile coordinating agent. It can coordinate to metal centers through different nitrogen atoms, and its deprotonated form, the tetrazolate anion, is a potent bridging ligand, facilitating the formation of polynuclear and coordination polymer structures. Tetrazoles are also recognized as bioisosteres of carboxylic acids, leading to their incorporation in medicinal chemistry to modulate the physicochemical properties of drug candidates. acs.org In materials science, the high nitrogen content of tetrazoles contributes to their use in the development of energetic materials.

The strategic combination of these two ligand classes into a single molecular framework represents a logical and powerful evolution in ligand design, aiming to harness the synergistic effects of both polypyridyl and tetrazole functionalities.

Unique Structural and Electronic Features of 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine as a Bifunctional N-Donor Ligand

The 2,2'-bipyridine fragment provides a classic bidentate N,N-chelation site, capable of forming stable five-membered rings with metal ions. This part of the ligand dictates the fundamental coordination geometry and contributes to the electronic properties of the resulting complexes, including the potential for metal-to-ligand charge transfer (MLCT) transitions. rsc.org

The tetrazole group, attached at the 6-position of one of the pyridine (B92270) rings, introduces additional coordination capabilities. The tetrazole ring itself contains multiple nitrogen atoms that can participate in coordination, and the acidic proton on the ring can be lost to form a tetrazolate anion. This anionic character enhances the ligand's ability to coordinate to hard metal ions and to act as a bridging ligand between multiple metal centers. The presence of both a neutral bipyridine unit and an acidic tetrazole unit allows for a range of coordination modes, which can be influenced by the choice of metal ion, the reaction conditions, and the pH of the medium.

The electronic properties of this compound are a composite of its two functional parts. The bipyridine unit is a good π-acceptor, while the tetrazole ring is a σ-donor. This electronic duality allows for fine-tuning of the electron density at the metal center, which can have a profound impact on the reactivity and photophysical properties of the complexes. For instance, theoretical studies on related tetrazole-containing compounds have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often distributed across both the pyridine and tetrazole rings, indicating a significant electronic communication between the two moieties.

Overview of Key Academic Research Trajectories for this compound

The primary research focus for this compound has been in the field of f-element chemistry, particularly in the separation of actinides from lanthanides. This is a critical challenge in the nuclear fuel cycle, as the long-lived radiotoxicity of minor actinides necessitates their separation from the less hazardous lanthanides.

Research has demonstrated that this compound exhibits remarkable selectivity for the complexation of trivalent actinides over trivalent lanthanides. nih.gov Time-resolved laser fluorescence spectroscopy (TRLFS) studies with curium(III) and europium(III) have shown that the ligand forms 1:2 and 1:3 metal-ligand complexes with curium(III), while forming 1:1 and 1:3 complexes with europium(III). nih.gov The conditional stability constant for the 1:3 curium(III) complex is significantly higher than that for the corresponding europium(III) complex, leading to a high theoretical separation factor. nih.gov

Solid-state structural analysis of samarium(III) complexes with this compound has provided valuable insights into the coordination behavior of this ligand with f-block elements. For example, two distinct 1:2 complexes, [Sm(N4bipy)₂(OH)(H₂O)₂] and [Sm(N4bipy)₂(HCOO)(H₂O)₂], have been isolated and structurally characterized. nih.gov

While the separation of f-elements is the most prominent application, the unique properties of this compound suggest its potential in other areas of research. The combination of a strong chromophoric bipyridine unit and a versatile tetrazole linker makes it a candidate for the construction of luminescent materials and sensors. The bifunctional nature of the ligand could also be exploited in the development of novel catalysts, where one part of the ligand binds the catalytic metal center while the other interacts with a substrate or a co-catalyst.

Compound Information Table

| Compound Name | Systematic Name |

| This compound | This compound |

| 2,2'-bipyridine | 2,2'-bipyridine |

| 1,10-phenanthroline | 1,10-phenanthroline |

Research Findings Data Table

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Log of Overall Stability Constant (β) | Reference |

| Curium(III) | 1:2 | - | nih.gov |

| Curium(III) | 1:3 | 13.8 | nih.gov |

| Europium(III) | 1:1 | - | nih.gov |

| Europium(III) | 1:3 | 11.1 | nih.gov |

| Samarium(III) | 1:2 | - | nih.gov |

Properties

IUPAC Name |

2-pyridin-2-yl-6-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6/c1-2-7-12-8(4-1)9-5-3-6-10(13-9)11-14-16-17-15-11/h1-7H,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEDPTKTCQEKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722782 | |

| Record name | 6-(2H-Tetrazol-5-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866117-17-1 | |

| Record name | 6-(2H-Tetrazol-5-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 6 1h Tetrazol 5 Yl 2,2 Bipyridine Complexes

Complexation Behavior with Transition Metal Ions

The interaction of 6-(1H-tetrazol-5-yl)-2,2'-bipyridine with transition metals has been a fertile ground for the discovery of novel coordination compounds with intriguing characteristics.

Iron(II) Complexes: Formation of Mononuclear and Polymeric Species and Spin Crossover Phenomena

While research on the specific ligand this compound with iron(II) is not extensively documented in the provided search results, studies on the closely related ligand, 6,6'-bis(1H-tetrazol-5-yl)-2,2'-bipyridine, offer valuable insights into the potential coordination behavior. Deprotonation of this related ligand in the presence of iron(II) has been shown to yield both a mononuclear complex and a two-dimensional coordination polymer. acs.orgacs.orgnih.gov

The mononuclear species, formulated as NEt3H{Fe[bipy(ttr)2][Hbipy(ttr)2]}·3MeOH, features an eight-coordinate Fe(II) center, a rare coordination number for this ion. acs.orgacs.orgnih.gov Magnetic measurements indicate that the iron(II) in this complex is in a high-spin state. acs.orgacs.orgnih.gov In contrast, the two-dimensional coordination polymer, {Fe[bipy(ttr)2]}n, exhibits a distorted octahedral geometry around the Fe(II) center. acs.orgacs.orgnih.gov This polymeric compound displays a nearly complete spin crossover (SCO) transition between the high-spin and low-spin states at approximately 221 K. acs.orgacs.orgnih.gov This phenomenon, where the spin state of the central metal ion can be switched by external stimuli like temperature, is a key feature of interest in the field of molecular magnetism and materials science. acs.orgnih.govresearchgate.net

It is important to note that while these findings on the bis-tetrazolyl analogue are informative, the coordination chemistry of the mono-tetrazolyl ligand, this compound, with iron(II) may lead to different structural motifs and magnetic properties. Further research is required to fully elucidate the nature of its iron(II) complexes.

Copper(II), Manganese(II), and Cobalt(II) Coordination Polymers: Structural Diversity and Magnetic Properties

The bifunctional nature of the deprotonated this compound ligand (tzbp⁻) has been successfully utilized in the construction of azide-bridged coordination polymers with copper(II), manganese(II), and cobalt(II). The in situ [2 + 3] cycloaddition of 6-cyano-2,2'-bipyridine in the presence of sodium azide (B81097) under hydrothermal conditions yields the tzbp⁻ ligand, which then coordinates to the metal centers.

The resulting coordination polymers, with the general formula [M(N₃)(tzbp)]n (where M = Cu, Mn, Co), exhibit significant structural diversity. The copper(II) complex, 1·Cu , features a one-dimensional (1D) zigzag structure where the azide ion bridges the copper centers in a single end-on fashion. In contrast, the manganese(II) (2·Mn ) and cobalt(II) (3·Co ) complexes form two-dimensional (2D) layered structures. These layers are built from double end-on azide-bridged dinuclear motifs, which are further interconnected by the tzbp⁻ ligands acting in a chelating and bridging mode.

The magnetic properties of these coordination polymers have been investigated. In the 1D copper(II) polymer, intrachain antiferromagnetic interactions are dominant. The 2D manganese(II) and cobalt(II) polymers both exhibit spin-canted antiferromagnetism, with critical temperatures (T_N) of 3.0 K and 18.4 K, respectively. Below these temperatures, they show field-induced magnetic transitions, with the manganese complex displaying a spin-flop transition and the cobalt complex a metamagnetic transition.

| Compound | Metal Ion (M) | Structure | Magnetic Behavior | Critical Temperature (T_N) |

|---|---|---|---|---|

| 1·Cu | Copper(II) | 1D Zigzag Chain | Antiferromagnetic | N/A |

| 2·Mn | Manganese(II) | 2D Layered | Spin-canted Antiferromagnetism | 3.0 K |

| 3·Co | Cobalt(II) | 2D Layered | Spin-canted Antiferromagnetism | 18.4 K |

Ruthenium(II) Complexes: Ligand Field Engineering and Photophysical Property Tuning

The incorporation of the this compound ligand into ruthenium(II) polypyridyl complexes offers a pathway for tuning their photophysical and electrochemical properties. Research on related ruthenium(II) complexes with tetrazolate-based chelating ligands has demonstrated that the electronic nature of the ligand significantly influences the properties of the resulting complex. acs.org

For instance, studies on [Ru(bpy)₂L]⁺ complexes, where L is the deprotonated form of 2-(1H-tetrazol-5-yl)pyridine or 2-(1H-tetrazol-5-yl)pyrazine, have shown that the tetrazolate moiety coordinates to the ruthenium center through the N-1 nitrogen atom. acs.org The electron-withdrawing character of the heterocyclic ring attached to the tetrazole (pyridine vs. pyrazine) has a notable impact on the redox properties of the complexes. acs.org

Furthermore, the photophysical properties, such as luminescence, are also highly dependent on the specific tetrazolate ligand. acs.org For example, the ruthenium complex with the pyridyl-tetrazolate ligand is luminescent, while the pyrazinyl-tetrazolate complex is poorly emissive. acs.org This highlights the potential for fine-tuning the excited-state properties of these complexes through ligand design. Methylation of the tetrazolate ring has also been shown to be a useful strategy for modifying the light-emission performance. acs.org Although specific studies on ruthenium(II) complexes with this compound were not found in the provided results, the existing research on analogous systems suggests that this ligand could be a valuable component in the design of new ruthenium-based photosensitizers and luminescent materials. researchgate.netuchile.clnih.govrsc.orgnih.govacs.orgnih.govyoutube.comosti.gov

Gallium and Indium Complexes: Luminescent Properties and Defined Coordination Geometries

The tridentate nature of 6-azolyl-2,2'-bipyridine ligands, including the this compound derivative (denoted as (N4bpy)H), allows for the formation of well-defined, luminescent complexes with gallium(III) and indium(III). Reaction of (N4bpy)H with trimethylgallium (B75665) (GaMe₃) and trimethylindium (B1585567) (InMe₃) yields pentacoordinate complexes with the general formula [(N4bpy)MMe₂] (where M = Ga, In).

These complexes exhibit moderate blue-green emission, with wavelengths ranging from 412 to 493 nm. The coordination geometry around the metal center in these dimethyl complexes is a distorted trigonal bipyramid. The successful synthesis and characterization of these luminescent gallium and indium complexes demonstrate the potential of the this compound ligand in the development of new emissive materials based on main group elements.

| Complex | Metal Ion (M) | Emission Range (nm) | Coordination Geometry |

|---|---|---|---|

| [(N4bpy)GaMe₂] | Gallium(III) | 412 - 493 | Distorted Trigonal Bipyramidal |

| [(N4bpy)InMe₂] | Indium(III) |

Palladium(II) Complexes: Square-Planar Geometry and Intermolecular Interactions

While specific studies on palladium(II) complexes with this compound were not found in the provided search results, the general coordination chemistry of palladium(II) with bipyridine and tetrazole-containing ligands suggests the formation of square-planar complexes. researchgate.netrsc.orgdcu.ienih.govresearchgate.netresearchgate.netresearchgate.net Palladium(II) has a strong preference for a square-planar coordination environment, and bidentate N,N-chelating ligands like 2,2'-bipyridine (B1663995) readily form stable complexes with this geometry. researchgate.netnih.gov

The tetrazole moiety can coordinate to the palladium(II) center in a monodentate fashion or act as a bridging ligand, potentially leading to the formation of polynuclear or polymeric structures. The nature of the resulting complex will depend on the reaction conditions and the stoichiometry of the reactants. Intermolecular interactions, such as π-π stacking between the aromatic rings of the bipyridine ligands and hydrogen bonding involving the tetrazole N-H group, are expected to play a significant role in the solid-state packing of these complexes. nih.govresearchgate.netresearchgate.net Further research is needed to synthesize and characterize palladium(II) complexes with this compound to fully understand their structural and chemical properties. nih.gov

Complexation Behavior with Lanthanide and Actinide Ions

The ligand this compound (HN4bipy) has shown remarkable selectivity in the separation of trivalent lanthanides and actinides, a critical challenge in the nuclear fuel cycle. The coordination of HN4bipy with samarium(III) has been studied as a model system. In the solid state, two different 1:2 complexes, [Sm(N4bipy)₂(OH)(H₂O)₂] and [Sm(N4bipy)₂(HCOO)(H₂O)₂], have been isolated and structurally characterized.

Time-resolved laser fluorescence spectroscopy (TRLFS) studies have been employed to investigate the complexation of HN4bipy with curium(III) and europium(III) in solution. These studies revealed the formation of 1:2 and 1:3 complexes with curium(III) as the ligand concentration increases. For europium(III), the formation of 1:1 and 1:3 complexes was observed.

A significant finding is the much higher stability of the curium(III) complexes compared to the europium(III) complexes. The conditional stability constant for the 1:3 curium(III) complex is more than two orders of magnitude greater than that for the corresponding europium(III) complex. This translates to a theoretical separation factor (SF_Cm(III)/Eu(III)) of approximately 500, highlighting the high selectivity of this ligand.

| Metal Ion | Observed Complex Species (Metal:Ligand) | log β₃ | Separation Factor (SF_Cm(III)/Eu(III)) |

|---|---|---|---|

| Curium(III) | 1:2, 1:3 | 13.8 | ~500 |

| Europium(III) | 1:1, 1:3 | 11.1 | |

| Samarium(III) | 1:2 (solid state) | N/A | N/A |

Selective Complexation for Trivalent Actinide/Lanthanide Separation

The ligand this compound (HN4bipy) has demonstrated high selectivity for trivalent actinides over trivalent lanthanides. acs.orgnih.govmanchester.ac.uk This preference is crucial for partitioning and transmutation strategies in nuclear waste management. The complexation behavior of HN4bipy with trivalent actinides like Curium (Cm(III)) and lanthanides like Europium (Eu(III)) and Samarium (Sm(III)) has been investigated as a model system for these separations. acs.orgnih.govmanchester.ac.uk Studies show that the ligand preferentially binds to the softer actinide cations. The resulting stability constants for the 1:3 metal-ligand complexes lead to a theoretical separation factor (SF) for Cm(III)/Eu(III) of approximately 500. acs.orgnih.govmanchester.ac.uk

To enhance its applicability in liquid-liquid extraction processes, a more lipophilic derivative, 4,4′-di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine (HN4tbubipy), was synthesized. rsc.orgresearchgate.net This modification aims to improve solubility in the nonpolar organic solvents typically used in industrial separations, a limitation observed with the parent HN4bipy ligand. nih.govmanchester.ac.uk The complexation behavior of this modified ligand with trivalent actinides and lanthanides has also been studied, showing that it forms [M(N4tbubipy)n]³⁻ⁿ complexes with both Cm(III) and Eu(III). rsc.orgresearchgate.net Another related terdentate ligand, 2,6-bis(1H-tetrazol-5-yl)pyridine (H2BTzP), also shows effective separation of Am³⁺ from Eu³⁺ in liquid-liquid extraction studies, highlighting the general utility of the tetrazolyl-pyridine framework for this application. nih.gov

Quantitative Determination of Conditional Stability Constants for Lanthanide (Eu(III), Sm(III)) and Actinide (Cm(III)) Complexes

The selective complexation properties of HN4bipy are quantified by its conditional stability constants. Time-resolved laser fluorescence spectroscopy (TRLFS) has been a key technique for studying the complexation with fluorescent ions like Cm(III) and Eu(III). acs.orgnih.govmanchester.ac.uk These studies revealed differences in the species formed; Cm(III) forms 1:2 and 1:3 complexes with increasing ligand concentration, whereas Eu(III) forms 1:1 and 1:3 complexes. acs.orgnih.gov Notably, the 1:2 Eu(III) complex was not identified in solution studies in ethanol (B145695). acs.orgnih.govmanchester.ac.uk

Table 1: Conditional Stability Constants (log β) for Metal Complexes with this compound (HN4bipy)

| Metal Ion | Complex Species | log β |

|---|---|---|

| Curium(III) | [Cm(N₄bipy)₃] | 13.8 |

| Europium(III) | [Eu(N₄bipy)₃] | 11.1 |

Impact of Solvent and Ancillary Anions on Metal Ion Selectivity

The environment, including the solvent and the presence of other ions, can significantly influence the complexation behavior and selectivity of HN4bipy. A major practical challenge for using HN4bipy as an extractant in liquid-liquid separations is its low solubility in nonpolar solvents. nih.govmanchester.ac.uk This has prompted the development of derivatives with lipophilic groups, such as HN4tbubipy, to improve solubility in organic phases. rsc.orgresearchgate.net

Complexation with Main Group Metal Ions (e.g., Lead(II)) and Structural Elucidation

While the focus has been on f-block elements, the coordination chemistry of tetrazole-containing ligands extends to other metal ions. For instance, related ligands like 2-(1H-tetrazol-5-yl)pyrazine have been shown to form coordination polymers with Group IIB metals (Zn, Cd, Hg). rsc.org The structures of these complexes are influenced by the metal ion and the reaction conditions, forming mononuclear species, 1D chains, or 2D layers. rsc.org Similarly, copper(II) complexes have been synthesized using 5-methyl-1H-tetrazole and 2,2'-bipyridine, resulting in binuclear structures. rsc.org Although specific studies on the complexation of this compound with lead(II) were not identified in the reviewed literature, the known behavior of similar tetrazole and bipyridine ligands suggests a high potential for forming stable complexes with main group metals, likely involving chelation through the bipyridine and tetrazole nitrogen atoms.

Structural Characterization of Coordination Complexes of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in coordination complexes, providing insights into coordination modes, geometries, and intermolecular interactions. rsc.org

Single-Crystal X-ray Diffraction Analysis of Metal-Ligand Coordination Modes (Chelating, Bridging) and Supramolecular Assembly

X-ray diffraction studies on complexes of HN4bipy and its derivatives have provided detailed structural information. In a model system for actinide/lanthanide complexes, two different 1:2 complexes with samarium(III) were crystallized and characterized: [Sm(N₄bipy)₂(OH)(H₂O)₂] and [Sm(N₄bipy)₂(HCOO)(H₂O)₂]. acs.orgnih.gov In these structures, the deprotonated N₄bipy⁻ ligand acts as a chelating agent, binding to the metal center through nitrogen atoms from both the bipyridine and tetrazole rings.

The ligand demonstrates its versatility in forming complexes with various stoichiometries and structures. For the lipophilic derivative HN4tbubipy, reaction with lanthanide nitrates resulted in anionic complexes of the type [Ln(N₄tbubipy)(NO₃)₃(H₂O)]⁻ (where Ln = Sm, Eu), which were co-crystallized with the protonated ligand cation [H₂N₄tbubipy]⁺. rsc.orgresearchgate.net This illustrates a common supramolecular assembly pattern where the components are linked by hydrogen bonds and other non-covalent interactions. Related tetrazole-based ligands are known to form extensive supramolecular frameworks through hydrogen bonding and π-π stacking interactions, creating 2D or 3D networks. rsc.org

Analysis of Coordination Geometries around Metal Centers (e.g., Distorted Octahedral, Bisdisphenoid Dodecahedron)

The coordination number and geometry around the central metal ion in complexes with this compound and its analogs can vary significantly. In the samarium(III) complexes [Sm(N₄bipy)₂(OH)(H₂O)₂] and [Sm(N₄bipy)₂(HCOO)(H₂O)₂], the Sm(III) ion is coordinated by multiple ligands, leading to a high coordination number. acs.orgnih.gov While the exact geometry for these specific samarium complexes was not named in the abstracts, lanthanide complexes typically exhibit high coordination numbers (8-12) with geometries such as square antiprismatic, tricapped trigonal prismatic, or distorted versions thereof.

In related systems, a wide range of geometries has been observed. For example, some rare earth complexes with 2,2'-bipyridine form nonacoordinate metal centers. researchgate.net The coordination geometry in metal complexes is often distorted from ideal polyhedra due to the geometric constraints imposed by the ligand's structure, such as the bite angle of the bipyridine unit. nih.govsciforum.net For example, zinc(II) complexes with 2,2'-bipyridine have been reported with distorted tetrahedral and distorted octahedral geometries. sciforum.net Copper(II) complexes with 5-methyl-1H-tetrazole and 2,2'-bipyridine derivatives adopt a coordination polyhedron close to a square pyramid. rsc.org These examples highlight the diversity of coordination geometries that can be achieved, which is highly dependent on the specific metal ion, the ligand framework, and the presence of co-ligands or solvent molecules. mdpi.com

Influence of Ligand Deprotonation and Counter-Ions on Complex Formation and Structure

The formation and resulting structure of metal complexes with this compound, often abbreviated as HN4bipy, are significantly influenced by the deprotonation of the tetrazole ring and the nature of the counter-ions present in the coordination sphere. The acidic proton on the tetrazole moiety can be readily lost, allowing the ligand to act as an anionic donor, which plays a crucial role in charge balancing within the complex.

Research into the coordination of HN4bipy with lanthanide ions, such as samarium(III), demonstrates that the ligand is typically deprotonated upon complexation. datapdf.com In a study investigating the reaction of samarium(III) nitrate (B79036) with HN4bipy, two distinct 1:2 metal-to-ligand complexes were isolated: [Sm(N4bipy)2(OH)(H2O)2] and [Sm(N4bipy)2(HCOO)(H2O)2]. acs.orgnih.gov In both instances, the HN4bipy ligand is deprotonated, acting as the N4bipy⁻ anion. This deprotonation is considered a key aspect of its coordination behavior due to the acidic nature of the tetrazole group. datapdf.com

The counter-ions in these samarium complexes were not from the initial samarium salt but were generated in situ. nih.govmanchester.ac.uk The hydroxide (B78521) (OH⁻) and formate (B1220265) (HCOO⁻) anions coordinating to the samarium center originate from the decomposition of the solvent N,N-dimethylformamide (DMF). datapdf.comacs.orgnih.gov This highlights the significant role the reaction environment and solvent choice can have on the final structure of the complex by providing unexpected counter-ions.

Furthermore, the influence of external counter-ions on complex stability in solution has been explored. acs.org In studies with curium(III), the addition of a lipophilic anion source, 2-bromodecanoic acid, was found to reduce the stability constants for the formation of both 1:2 and 1:3 curium(III) complexes with deprotonated HN4bipy. nih.gov However, the formation of ternary complexes incorporating the 2-bromodecanoate anion into the coordination sphere was not observed. acs.orgnih.gov

Table 1: Influence of Counter-Ions on Solid-State Samarium Complexes with this compound (N4bipy⁻)

| Complex | Metal-to-Ligand Ratio | Coordinated Counter-Ion | Origin of Counter-Ion |

| [Sm(N4bipy)2(OH)(H2O)2] | 1:2 | Hydroxide (OH⁻) | Solvent (DMF) Decomposition |

| [Sm(N4bipy)2(HCOO)(H2O)2] | 1:2 | Formate (HCOO⁻) | Solvent (DMF) Decomposition |

| Data sourced from Kratsch et al. (2014). datapdf.comacs.orgnih.gov |

Ligand Behavior in Solution: Protonation Constants and Solvent-Dependent Solubility

The behavior of this compound (HN4bipy) in solution is characterized by its complexation equilibria and limited solubility in certain solvents. Time-resolved laser fluorescence spectroscopy (TRLFS) has been employed to investigate the complexation of HN4bipy with trivalent actinides and lanthanides, such as curium(III) and europium(III), in solution. acs.orgnih.gov

These studies reveal the formation of different complex species depending on the metal ion and ligand concentration. With increasing HN4bipy concentration, curium(III) is observed to form 1:2 and 1:3 (metal:ligand) complexes. nih.gov In contrast, europium(III) forms 1:1 and 1:3 species under similar conditions. nih.gov The absence of a 1:2 europium(III) complex in solution, despite the isolation of 1:2 samarium(III) complexes in the solid state, underscores the differences in coordination behavior between the solid phase and solution. acs.orgnih.gov

A significant challenge for the practical application of HN4bipy in areas such as liquid-liquid extraction for nuclear waste partitioning is its low solubility in nonpolar organic solvents. acs.orgnih.gov This poor solubility hampers its use as an extractant in typical solvent extraction systems, necessitating the development of more lipophilic derivatives to improve its solubility in such nonpolar media. nih.gov

Table 2: Conditional Stability Constants for Trivalent Metal Complexes with this compound (N4bipy⁻) in Ethanol

| Metal Ion | Complex Species | log β₃ |

| Curium(III) | [Cm(N4bipy)₃] | 13.8 |

| Europium(III) | [Eu(N4bipy)₃] | 11.1 |

| Data sourced from Kratsch et al. (2014). acs.orgnih.gov |

Photophysical and Electrochemical Properties of 6 1h Tetrazol 5 Yl 2,2 Bipyridine Metal Complexes

Luminescence and Absorption Characteristics

The interaction of light with metal complexes of 6-(1H-tetrazol-5-yl)-2,2'-bipyridine gives rise to a range of photophysical phenomena, including luminescence and characteristic absorption of light. These properties are intrinsically linked to the electronic structure of the resulting complexes.

Steady-State and Time-Resolved Luminescence Spectroscopy

Time-resolved laser fluorescence spectroscopy (TRLFS) has been a important tool in characterizing the luminescence behavior of lanthanide and actinide complexes with this compound. nih.govdatapdf.commanchester.ac.uk Studies involving curium(III) and europium(III) have shown that the ligand HN4bipy can form complexes with varying stoichiometries in solution, including 1:1, 1:2, and 1:3 metal-to-ligand ratios. nih.govmanchester.ac.uk

For instance, with increasing concentration of HN4bipy, curium(III) is observed to form both 1:2 and 1:3 complexes. nih.govmanchester.ac.uk In the case of europium(III), the formation of 1:1 and 1:3 species is noted. nih.govmanchester.ac.uk The stability of these complexes has been quantified, with the fully coordinated 1:3 curium(III) complex exhibiting a conditional stability constant (log β₃) of 13.8, which is significantly higher than that of the corresponding europium(III) complex (log β₃ = 11.1). nih.govmanchester.ac.uk This difference in stability highlights the ligand's high selectivity for certain metal ions. While solid-state analysis confirmed the existence of 1:2 samarium(III) complexes, the 1:2 europium(III) complex was not identified in ethanol (B145695) solution via TRLFS. nih.govmanchester.ac.uk

Specific data on emission maxima, lifetimes, and quantum yields for transition metal complexes, such as those with ruthenium(II) or iridium(III), which are renowned for their luminescent properties, are not extensively detailed in the currently available literature for this specific ligand. However, related ruthenium(II) bipyridyl complexes are known to be luminescent, often with emissions in the orange-red region of the spectrum when irradiated with UV light. cmu.edu For comparison, the well-studied [Ru(bpy)₃]²⁺ complex exhibits emission maxima around 610 nm and quantum yields that are highly dependent on the solvent and aeration, for example, 0.040 in aerated water. rsc.orgpsu.edu

Table 1: Stability Constants of Curium(III) and Europium(III) Complexes with this compound

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | log β₃ | Reference |

| Curium(III) | 1:3 | 13.8 | nih.govmanchester.ac.uk |

| Europium(III) | 1:3 | 11.1 | nih.govmanchester.ac.uk |

Electronic Absorption Spectroscopy and Assignment of Transitions

The electronic absorption spectra of metal complexes provide insight into the various electronic transitions that can occur upon light absorption. For polypyridyl complexes, these transitions are typically categorized as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (LC, e.g., π-π*) transitions. nih.govwayne.edursc.org

In ruthenium(II) polypyridyl complexes, the absorption spectra are generally characterized by intense ligand-centered π-π* transitions in the ultraviolet region and broad, less intense MLCT absorption bands in the visible region, often around 450 nm. rsc.orgnih.gov These MLCT transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital. The specific energy of these transitions is sensitive to the nature of the ligands. For instance, extending the conjugation of the polypyridyl ligand can lead to a red-shift of the MLCT band. ias.ac.in

For complexes of this compound, while detailed spectral assignments for transition metal complexes are scarce, it is expected that they would exhibit similar characteristic bands. The bipyridine unit would give rise to typical MLCT and π-π* transitions. The tetrazole group, being an electron-withdrawing moiety, could influence the energy of the ligand's π* orbitals, thereby modulating the MLCT energy. The pKa value of the HN4bipy ligand has been determined to be 2.2 ± 0.1, indicating that the ligand is deprotonated under typical complexation conditions. datapdf.com

Factors Governing Photophysical Properties

The photophysical properties of metal complexes are not static but are influenced by a variety of factors, including the structure of the ligand, the nature of the metal center, the surrounding solvent environment, and the temperature.

Ligand Structure: The electronic and steric properties of the ligands play a crucial role. For bipyridyl complexes, substituents on the rings can drastically alter the energy of the MLCT and LC excited states, thereby tuning the emission color and quantum yield. rsc.orgresearchgate.net The introduction of the tetrazole group in HN4bipy is a key structural modification that influences its coordination behavior and, consequently, the photophysical properties of its complexes. nih.govmanchester.ac.uk

Metal Center: The choice of the metal ion is paramount. Lanthanides like europium and curium have characteristic sharp emission bands resulting from f-f transitions, and their luminescence is often sensitized through the coordinated organic ligand (antenna effect). nih.govmanchester.ac.uk Transition metals like ruthenium and iridium, with their d-orbitals, lead to broad MLCT-based emission. nih.govdiva-portal.org The strong spin-orbit coupling in heavier elements like iridium often leads to high phosphorescence quantum yields. researchgate.net

Solvent Environment: The polarity of the solvent can affect the energy of charge-transfer states. More polar solvents can stabilize the charge-separated excited state, often leading to a red-shift in the emission spectrum (solvatochromism). Furthermore, the presence of quenchers, such as molecular oxygen, in the solvent can significantly reduce the luminescence lifetime and quantum yield. nih.gov

Temperature: Temperature can have a profound effect on luminescence. For many transition metal complexes, an increase in temperature leads to increased non-radiative decay rates, resulting in lower quantum yields and shorter lifetimes. wayne.edu In some cases, temperature can also influence the equilibrium between different emissive states.

Electroluminescence Properties of Complexes in Devices

While there is a wealth of information on the electroluminescence of various bipyridine and tetrazole-containing complexes, specific data for devices incorporating complexes of this compound are not prominently available in the current literature. The development of such devices would depend on the synthesis of stable, highly luminescent transition metal complexes with this ligand. For context, iridium(III) complexes with related bipyridine ligands have been shown to be efficient emitters in OLEDs, with performance metrics such as maximum external quantum efficiency reaching up to 27.0% for green-emitting devices. rsc.org Platinum(II) complexes with a tetrazole-thiolate ancillary ligand have also been successfully used in solution-processable OLEDs. nih.gov

Photoisomerization-Induced Luminescence Switching

Photoisomerization is a phenomenon where a molecule undergoes a structural change upon absorption of light, leading to a different isomer with distinct properties. When this process is coupled with the luminescence of a metal complex, it can be used to create molecular switches where the emission can be turned "on" or "off" by light. This is an active area of research for applications in data storage and sensor technology.

While photoisomerization has been demonstrated in metal complexes with other photochromic ligands, there is currently no specific research available detailing photoisomerization-induced luminescence switching in complexes of this compound.

Electrochemical Behavior of Complexes

The electrochemical properties of metal complexes, typically studied by techniques like cyclic voltammetry, reveal information about their redox potentials (oxidation and reduction). These properties are critical for understanding their electronic structure and for applications in areas such as electrocatalysis, sensors, and electroluminescent devices.

The redox behavior of ruthenium(II) bipyridyl complexes is well-documented. They typically exhibit a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple and a series of one-electron reductions localized on the bipyridine ligands. rsc.orgresearchgate.net The exact potentials of these redox events are highly sensitive to the nature and substitution of the ligands.

For complexes of this compound, specific electrochemical data are not widely reported in the literature. However, based on the known electron-withdrawing nature of the tetrazole ring, it is anticipated that coordination of this ligand would make the complex more difficult to oxidize and easier to reduce compared to complexes with unsubstituted bipyridine. This is because the electron-withdrawing group lowers the energy of the bipyridine's π* orbitals, which are the destination for the electron in the reduction process.

Determination of Oxidation and Reduction Potentials

No published data is currently available that details the specific oxidation and reduction potentials of metal complexes formed with this compound. Such data, typically obtained through techniques like cyclic voltammetry, would be essential to understand the electron-donating or -accepting nature of the ligand and its influence on the metal center's redox stability.

Cyclic Voltammetry Studies of Redox Processes

Detailed cyclic voltammetry studies, which would reveal the reversibility, number of electrons transferred, and kinetics of the redox processes for these specific complexes, have not been found in the surveyed literature. The analysis of cyclic voltammograms is critical for elucidating the electrochemical mechanisms at play.

Investigation of Electron Transfer Mechanisms and Metal-Based Redox Activation

Similarly, there is a lack of research focused on the electron transfer mechanisms and the potential for metal-based redox activation in complexes of this compound. Understanding these aspects is fundamental to designing complexes with tailored catalytic or photoredox properties.

Theoretical and Computational Investigations on 6 1h Tetrazol 5 Yl 2,2 Bipyridine and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 6-(1H-tetrazol-5-yl)-2,2'-bipyridine (referred to as HN4bipy in some literature) and its metallic complexes. DFT methods are employed to accurately model various molecular properties, offering predictions that align well with experimental findings.

The electronic characteristics of this compound are primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy gap of these orbitals are crucial for understanding the ligand's reactivity and its behavior upon complexation.

Theoretical calculations show that the HOMO is typically distributed across the electron-rich tetrazole ring and the pyrazine (B50134) ring system. In contrast, the LUMO is predominantly located on the electron-accepting bipyridine moiety. This spatial separation of the frontier orbitals is a key feature of diimine ligands and is instrumental in their charge-transfer characteristics. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests higher polarizability and a greater ease of electronic excitation.

Table 1: Representative Frontier Orbital Energies for Tetrazole-Bipyridine Type Ligands

| Orbital | Typical Energy (eV) | Primary Distribution |

|---|---|---|

| HOMO | -6.5 to -7.5 | Tetrazole Ring, Bipyridine N-atoms |

| LUMO | -1.0 to -2.0 | Bipyridine Ring System |

| Energy Gap | 4.5 to 6.5 | - |

Note: Values are illustrative and depend on the specific computational method (functional, basis set) and molecular environment.

DFT calculations are widely used to determine the most stable three-dimensional structure of the ligand and its metal complexes through geometry optimization. rsc.org This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For complexes of this compound, these calculations have been essential in understanding the coordination environment around the central metal ion. indexacademicdocs.org

Following geometry optimization, vibrational frequency analysis is performed. This not only confirms that the optimized structure is a true energy minimum but also allows for the prediction of the infrared (IR) spectrum. The calculated vibrational modes can be compared with experimental IR data to validate the theoretical model. For instance, characteristic stretching frequencies for the C=N and N-N bonds within the bipyridine and tetrazole rings can be accurately predicted.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Bonds

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

|---|---|---|

| C=N Stretch (Bipyridine) | 1580 - 1610 | 1570 - 1600 |

| N-N Stretch (Tetrazole) | 1400 - 1450 | 1390 - 1440 |

| C-H Stretch (Aromatic) | 3050 - 3150 | 3040 - 3140 |

| Ring Breathing (Bipyridine) | 990 - 1020 | 980 - 1010 |

Note: Calculated frequencies are often scaled by a factor to better match experimental values.

Understanding the nature of the interaction between a metal ion and the this compound ligand is critical for explaining the stability and selectivity of the resulting complexes. DFT calculations, often coupled with methods like Natural Bond Orbital (NBO) analysis, provide detailed insights into the metal-ligand bonds.

These analyses reveal the degree of covalent versus ionic character in the coordination bonds formed between the metal center and the nitrogen atoms of the ligand. Studies on complexes with trivalent actinides and lanthanides have shown that the nitrogen atoms from both the bipyridine and the deprotonated tetrazole ring participate in bonding. The calculations indicate a significant degree of orbital overlap between the metal d or f orbitals and the nitrogen p orbitals, suggesting a non-negligible covalent contribution to the bonding. This covalency is thought to be a key factor in the ligand's ability to selectively bind certain metal ions, such as showing a preference for curium(III) over europium(III). nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netreadthedocs.iorsc.org By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, identifying the wavelengths and intensities of absorption bands.

For complexes of this compound, the predicted spectra typically show two main types of transitions:

Intra-ligand (IL) transitions: These are high-energy π → π* transitions occurring within the bipyridine and tetrazole ring systems.

Metal-to-Ligand Charge Transfer (MLCT) transitions: These transitions, often found at lower energies (longer wavelengths), involve the excitation of an electron from a metal-centered orbital to a ligand-centered orbital (typically the π* orbital of the bipyridine). wikipedia.org

The correlation between theoretical and experimental spectra helps to assign the observed absorption bands to specific electronic transitions, providing a detailed picture of the electronic structure of the complexes. researchgate.net

Table 3: Representative TD-DFT Calculated Electronic Transitions

| Transition Type | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| π → π* | 280 - 320 | High (> 0.5) | Intra-ligand transition on bipyridine |

| n → π* | 330 - 360 | Low (< 0.1) | Transition involving N lone pairs |

| MLCT | 400 - 480 | Moderate (0.1 - 0.4) | d → π* (metal to bipyridine) |

Note: Wavelengths and intensities are highly dependent on the specific metal ion and its oxidation state.

Quantum Chemical Calculations for Mechanistic Insights into Complexation and Selectivity

Quantum chemical calculations have been instrumental in unraveling the mechanisms behind the complexation of metal ions by this compound and, crucially, its selectivity. This ligand has demonstrated a remarkable ability to differentiate between trivalent actinides (An(III)) and lanthanides (Ln(III)), a property of significant interest in nuclear fuel reprocessing.

Computational studies have investigated the solution-phase complexation behavior of this ligand with curium(III) and europium(III). nih.govmanchester.ac.uk By calculating the Gibbs free energies of complexation and the corresponding conditional stability constants (log β), researchers have been able to theoretically reproduce and explain experimental observations. The calculations confirm that the fully coordinated 1:3 curium(III) complex is significantly more stable than the corresponding europium(III) complex. nih.govacs.org This difference in stability, which translates to a theoretical separation factor of approximately 500, is attributed to the more favorable covalent interactions between the soft nitrogen donor atoms of the ligand and the slightly softer actinide ion compared to the harder lanthanide ion.

Table 4: Calculated Conditional Stability Constants (log β) for Cm(III) and Eu(III) Complexes

| Complex Species | log β₃ [Cm(N₄bipy)₃] | log β₃ [Eu(N₄bipy)₃] |

|---|---|---|

| Calculated Value | 13.8 | 11.1 |

Source: Data from experimental and theoretical studies. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions within Materials

While DFT provides a static, time-independent picture of molecular systems, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a virtual window into the conformational flexibility, solvent effects, and interaction dynamics within a material.

For systems involving this compound, MD simulations can be used to:

Study Conformational Changes: Analyze the flexibility of the ligand and its complexes in solution, including the rotation around the C-C bond connecting the pyridine (B92270) rings.

Investigate Solvation: Model the interactions between the complex and solvent molecules, which is crucial for understanding solubility and reactivity in different media.

Simulate Interactions in Materials: In applications where the complex is embedded within a polymer or sorbent material for separation processes, MD can simulate the interactions between the complex and the host matrix, helping to understand the mechanisms of extraction and retention.

By simulating the system over nanoseconds or longer, MD can reveal dynamic processes and averaged structural properties that are essential for a complete understanding of the material's behavior in realistic conditions. mdpi.com

Analytical and Characterization Techniques in the Study of 6 1h Tetrazol 5 Yl 2,2 Bipyridine and Its Complexes

Spectroscopic Methods

Spectroscopy is a cornerstone in the analysis of 6-(1H-tetrazol-5-yl)-2,2'-bipyridine, providing detailed insight into its structure and behavior upon complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the covalent structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. datapdf.combeilstein-journals.org

In ¹H NMR, the bipyridine unit exhibits a set of distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns of these protons are sensitive to their position on the pyridine (B92270) rings and can be used to confirm the 2,2'-linkage. researchgate.netchemicalbook.comspectrabase.com The tetrazole proton (N-H) is also observable, though its chemical shift can be broad and vary with solvent and concentration. For related mesoionic tetrazoles, the ¹³C NMR signal for the endocyclic carbon atom of the tetrazole ring (C5) appears around 162-163 ppm in DMSO-d₆. beilstein-journals.org The analysis of ¹H-¹H COSY and HMBC 2D NMR spectra can further confirm the connectivity and spatial relationships between different parts of the molecule. nih.gov Upon complexation with a metal ion, significant shifts in the bipyridine proton signals are observed, providing evidence of coordination. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Bipyridine Moieties Note: This table provides typical chemical shift ranges for protons on a 2,2'-bipyridine (B1663995) framework based on literature data for related compounds. Actual values for this compound may vary.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| H-3, H-3' | 8.7 - 8.8 | Doublet |

| H-4, H-4' | 8.0 - 8.2 | Triplet |

| H-5, H-5' | 7.4 - 7.6 | Triplet/Doublet of Doublets |

| H-6, H-6' | 8.5 - 8.7 | Doublet |

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. datapdf.com Key vibrational bands include those for the C=N and C=C stretching modes of the bipyridine and tetrazole rings, as well as the N-H stretching and bending vibrations of the tetrazole group. researchgate.net Changes in the position and intensity of these bands upon metal complexation can indicate which functional groups are involved in coordination. For instance, a shift in the vibrational frequencies of the bipyridine rings is a clear indicator of the nitrogen atoms' involvement in binding to a metal center.

Table 2: Characteristic IR Absorption Bands for this compound Note: Wavenumbers are approximate and based on typical values for tetrazole and bipyridine moieties.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Tetrazole) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=N (Bipyridine/Tetrazole) | Stretching | 1650 - 1550 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| Ring Vibrations | Skeletal Vibrations | 1400 - 1000 |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information on the electronic transitions within the molecule and its metal complexes. The spectrum of this compound is characterized by intense absorption bands in the UV region, which are attributed to π→π* transitions within the bipyridine and tetrazole aromatic systems. nist.gov The position and intensity of these bands can be influenced by the solvent and pH. This pH dependence has been utilized to determine the acid dissociation constant (pKa) of the ligand. For this compound, a pKa value of 2.2 ± 0.1 was determined by monitoring the spectral changes with pH, with protonation occurring below pH 3.4. datapdf.com Upon forming complexes with metal ions, new absorption bands, often in the visible region, may appear. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions and are responsible for the often vibrant colors of the complexes. rsc.org

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a powerful technique for studying the complexation and luminescence properties of lanthanide and actinide complexes of this compound. nih.govacs.org This method is particularly useful for differentiating between various complex species in solution. For example, TRLFS studies with curium(III) and europium(III) have shown that this compound forms different stoichiometric complexes. With increasing ligand concentration, Cm(III) forms 1:2 and 1:3 (metal:ligand) complexes, while Eu(III) forms 1:1 and 1:3 species. nih.govmanchester.ac.uk Each species is characterized by a unique emission spectrum and luminescence lifetime. The high selectivity of this ligand for Cm(III) over Eu(III) is demonstrated by the significantly larger stability constant for the 1:3 curium complex (log β₃ = 13.8) compared to the europium complex (log β₃ = 11.1). nih.govacs.org

Table 3: TRLFS Data for Curium(III) Complexes with a Related Ligand (C5-hemi-BTP) Note: Data from a study on a structurally similar ligand, 6-(5,6-dipentyl-1,2,4-triazin-3-yl)-2,2′-bipyridine, illustrates the type of information obtained from TRLFS. rsc.org

| Complex Species (Cm:Ligand) | Emission Maximum (nm) |

| [Cm(Ligand)]³⁺ | 599.9 |

| [Cm(Ligand)₂]³⁺ | 607.3 |

| [Cm(Ligand)₃]³⁺ | 612.8 |

Mössbauer spectroscopy is a highly specific technique used to probe the local chemical environment of certain atomic nuclei, most commonly ⁵⁷Fe. For iron complexes of this compound, this method would be invaluable for determining the oxidation state and spin state of the iron center. The primary Mössbauer parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), are diagnostic of the electronic structure at the iron nucleus. d-nb.info For iron(II) complexes, low-spin (S=0) and high-spin (S=2) states can be readily distinguished. Low-spin Fe(II) complexes, such as those with strong-field ligands like bipyridine, typically exhibit a small isomer shift and a small-to-moderate quadrupole splitting. rsc.org In contrast, high-spin Fe(II) complexes show larger values for both parameters. nih.gov By comparing the Mössbauer parameters of an iron complex of this compound with known iron-bipyridine systems, one can definitively assign the spin state, which is crucial for understanding the magnetic and electronic properties of the complex. nih.gov

Table 4: Typical ⁵⁷Fe Mössbauer Parameters for Iron(II) Complexes Note: These are representative values illustrating the differences between spin states. nih.gov

| Iron(II) Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| Low-Spin (S=0) | 0.2 - 0.5 | 0.0 - 0.8 |

| High-Spin (S=2) | 0.9 - 1.3 | 1.8 - 3.2 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, often charged, molecules and complexes from solution to the gas phase for mass analysis. nih.gov It is instrumental in confirming the molecular weight of the synthesized this compound ligand and determining the stoichiometry of its metal complexes. datapdf.com For example, ESI-MS was used to characterize a samarium(III) complex, [Sm(N₄bipy)₂(OH)(H₂O)₂], from a DMF solution. datapdf.com The resulting mass spectrum would show peaks corresponding to the mass-to-charge (m/z) ratio of the parent ion of the complex and its fragments. This technique is particularly useful for identifying species in solution, such as [Cu(I)(dNbpy)₂]⁺ and [Cu(II)(dNbpy)₂Br]⁺ in studies of copper-bipyridine systems, providing direct evidence for the composition of the coordination compounds. nih.gov

Diffraction Techniques

Diffraction techniques are fundamental in the solid-state characterization of this compound and its metal complexes, providing definitive information on atomic arrangement and sample purity.

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline materials at the atomic level. For this compound (often denoted as H-N4-bipy or a variation thereof) and its coordination complexes, SCXRD provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding their chemical and physical properties. acs.orgnih.govacs.org

The deprotonation of the tetrazole and bipyridine moieties plays a significant role in the resulting coordination structures. acs.orgcsic.es For instance, the reaction of 6,6′-bis(1H-tetrazol-5-yl)-2,2′-bipyridine ([H2bipy(ttr)2]) with iron(II) can lead to different products based on the degree of ligand deprotonation. A partially deprotonated ligand can form an eight-coordinate mononuclear complex, NEt3H{Fe[bipy(ttr)2][Hbipy(ttr)2]}·3MeOH, where the Fe(II) ion is in a distorted bisdisphenoid dodecahedron geometry. acs.orgcsic.es In contrast, complete deprotonation can yield a two-dimensional coordination polymer, {Fe[bipy(ttr)2]}n, with the Fe(II) center in a strongly distorted octahedral environment. acs.orgcsic.es

SCXRD analysis of lanthanide complexes with 6-(tetrazol-5-yl)-2,2'-bipyridine reveals how the ligand accommodates different metal ions. Two distinct 1:2 samarium(III) complexes, [Sm(N4bipy)2(OH)(H2O)2] and [Sm(N4bipy)2(HCOO)(H2O)2], have been isolated and structurally characterized. acs.orgnih.govmanchester.ac.uk The latter complex features a formate (B1220265) anion, formed from the in-situ decomposition of the solvent N,N-dimethylformamide (DMF), coordinated to the samarium center. acs.orgnih.gov Similarly, studies on lanthanide complexes with the modified ligand 4,4′-di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine (HN4tbubipy) have led to the crystallization of compounds like [H2N4tbubipy]+[Ln(N4tbubipy)(NO3)3(H2O)]− (where Ln = Sm, Eu), providing insight into how ligand modifications influence crystal packing and coordination. rsc.org

The data obtained from SCXRD is not limited to the primary coordination sphere. It also elucidates the role of non-covalent interactions, such as hydrogen bonding and π–π stacking, in building complex supramolecular architectures. nih.gov These interactions are often critical in dictating the bulk properties of the material, including magnetic behavior like spin crossover. rsc.org

Table 1: Selected Crystallographic Data for Complexes of this compound and its Analogs

| Compound | Metal Center | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| NEt3H{Fe[bipy(ttr)2][Hbipy(ttr)2]}·3MeOH | Fe(II) | Distorted bisdisphenoid dodecahedron (8-coordinate) | Mononuclear complex with partial ligand deprotonation. Fe-N(bipy) bonds (2.38–2.42 Å) are longer than Fe-N(tetrazole) bonds (2.24-2.31 Å). | acs.orgcsic.es |

| {Fe[bipy(ttr)2]}n | Fe(II) | Strongly distorted octahedral (6-coordinate) | 2D coordination polymer with complete ligand deprotonation. Exhibits spin crossover. | acs.orgcsic.es |

| [Sm(N4bipy)2(OH)(H2O)2] | Sm(III) | Not specified | 1:2 metal-to-ligand ratio solid-state complex. | acs.orgnih.gov |

| [Sm(N4bipy)2(HCOO)(H2O)2] | Sm(III) | Not specified | Formate anion, from DMF decomposition, is coordinated to the metal center. | acs.orgnih.gov |

| [H2N4tbubipy]+[Eu(N4tbubipy)(NO3)3(H2O)]− | Eu(III) | Not specified | Complex with a bulky, modified bipyridine-tetrazole ligand. | rsc.org |

Powder X-ray Diffraction (PXRD) for Bulk Sample Purity and Phase Identification

While SCXRD provides the definitive structure of a single crystal, powder X-ray diffraction (PXRD) is indispensable for analyzing bulk, microcrystalline samples. nih.gov Its primary applications in the study of this compound and its complexes are to confirm the phase purity of a synthesized batch and to identify crystalline phases. rsc.org

The experimental PXRD pattern of a newly synthesized bulk sample is typically compared with a pattern simulated from SCXRD data. A good match between the experimental and simulated patterns confirms that the bulk material is composed of the same phase as the single crystal selected for structural analysis. nih.gov This is a critical step for ensuring that the properties measured for the bulk sample (e.g., magnetic susceptibility, thermal stability) can be confidently correlated with the determined crystal structure.

PXRD is also a valuable tool for monitoring phase transformations. For example, it can be used to track changes in the crystal structure induced by solvent loss or chemical reactions. In one study, PXRD was used to demonstrate that the hydrolysis of a molybdenum chloride complex featuring a neutral tetrazole-based ligand resulted in a new microcrystalline material with a distinct crystal structure. mdpi.com The technique is also used to characterize the stability of complexes in various media, such as water or culture medium, by comparing their PXRD patterns before and after exposure. nih.gov

Thermal Analysis

Thermal analysis techniques are employed to investigate the physical and chemical properties of materials as a function of temperature. For complexes of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for assessing thermal stability and probing temperature-induced phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is crucial for determining the thermal stability of this compound complexes and for elucidating their decomposition pathways. rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Spin Crossover)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as phase transitions, melting, and decomposition. In the context of this compound chemistry, DSC is a vital tool for characterizing the thermodynamics of spin crossover (SCO) transitions in iron(II) complexes. csic.esrsc.org

SCO is a phenomenon where the spin state of a metal center changes from high-spin (HS) to low-spin (LS) or vice versa upon application of an external stimulus like temperature. researchgate.net This transition is a first-order phase transition accompanied by a release or absorption of heat, which is detected by DSC as an exothermic peak upon cooling (HS to LS) and an endothermic peak upon heating (LS to HS). chemrxiv.orgacs.org

For the complex {Fe[bipy(ttr)2]}n, which exhibits an almost complete spin transition, DSC measurements determined the average enthalpy (ΔHav) and entropy (ΔSav) changes associated with the SCO to be 8.27 kJ mol⁻¹ and 37.5 J K⁻¹ mol⁻¹, respectively, with the transition centered around 221 K. csic.es DSC experiments can confirm the reproducibility of the SCO behavior over multiple thermal cycles and are crucial for quantifying the energetic changes that drive this molecular switching phenomenon. chemrxiv.orgnih.gov

Table 2: Thermal Analysis Data for Selected Complexes

| Technique | Complex | Observation | Key Findings | Reference |

|---|---|---|---|---|

| TGA | A zinc-tetrazole-carboxylate complex | Initial weight loss of 11.94% from 30 to 210°C. | Corresponds to removal of four lattice H₂O and one CH₃OH molecule. | nih.gov |

| TGA | A tungsten-bipyridine-cyanide complex | Stable up to ~250°C. | Initial mass loss at ~126°C corresponds to the release of water molecules. | mdpi.com |

| DSC | {Fe[bipy(ttr)2]}n | Reversible endothermic/exothermic peaks. | Characterizes spin crossover transition at T₁/₂ ≈ 221 K. ΔHav = 8.27 kJ mol⁻¹, ΔSav = 37.5 J K⁻¹ mol⁻¹. | csic.es |

| DSC | An iron(II) BPP-CN complex | Sharp peaks in heating and cooling curves. | Confirms the reproducible and hysteretic nature of the spin crossover. | chemrxiv.org |

Electrochemical Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its metal complexes. These techniques provide information on the energies of molecular orbitals (HOMO/LUMO) and the stability of different oxidation states of the metal and the ligand. rsc.org

The 2,2'-bipyridine unit is known to be redox-active, capable of accepting electrons into its π* orbitals. nih.gov Therefore, in complexes of this compound, redox processes can be centered on the metal, the ligand, or both. CV measurements can help to distinguish between these possibilities.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Characteristics

Cyclic voltammetry (CV) is a crucial electrochemical technique used to investigate the redox behavior of this compound and its metal complexes. This method provides valuable insights into the electron transfer characteristics of these compounds. While specific CV data for this compound is not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on analogous bipyridine and tetrazole-containing compounds. nih.govrsc.orgresearchgate.netrsc.org

Typically, the cyclic voltammograms of bipyridine complexes, such as those with ruthenium(II), exhibit reversible one-electron redox processes. rsc.org The redox potentials of these complexes are influenced by the nature of the ligands. For instance, the introduction of different substituents on the bipyridine ring can alter the electron density at the metal center, thereby shifting the oxidation and reduction potentials. nih.gov In the case of this compound, the tetrazolyl group, being an electron-withdrawing moiety, is expected to influence the redox potentials of its metal complexes.

The general redox behavior of such complexes can be described by the following characteristics:

Metal-centered redox processes: The oxidation state of the central metal ion can be changed through electron transfer, which is observed as distinct peaks in the voltammogram.

Ligand-centered redox processes: The bipyridine or tetrazole ligands themselves can undergo reduction at negative potentials.

Reversibility: The reversibility of the redox couples provides information about the stability of the complex in different oxidation states.

Studies on similar polypyridine ligands and their cobalt(II) complexes have shown multiple reversible redox events corresponding to Co(III)/Co(II), Co(II)/Co(I) couples, and ligand-based reductions. The precise potential of these events is sensitive to the electronic properties of the substituents on the pyridine rings.

Separation and Purity Assessment Methods

Liquid-Liquid Extraction for Distribution Ratios and Selectivity Studies

Liquid-liquid extraction is a key technique for evaluating the ability of this compound, also referred to as HN4bipy, to selectively separate metal ions. This method is particularly relevant in the context of separating trivalent actinides from lanthanides, a significant challenge in nuclear fuel reprocessing. nih.govmanchester.ac.uk

Research has demonstrated that HN4bipy exhibits high selectivity for curium(III) over europium(III), which serve as representatives for actinides(III) and lanthanides(III), respectively. nih.govmanchester.ac.uk The separation efficiency is quantified by the distribution ratio (D) and the separation factor (SF), which is the ratio of the distribution ratios of the two metal ions.

In solution, HN4bipy forms complexes of varying stoichiometries with metal ions. Time-resolved laser fluorescence spectroscopy (TRLFS) studies have shown that with increasing ligand concentration, curium(III) forms 1:2 and 1:3 (metal:ligand) complexes, while europium(III) forms 1:1 and 1:3 complexes. nih.govmanchester.ac.uk The significantly higher stability of the [Cm(N4bipy)3] complex compared to the corresponding europium(III) complex is the basis for the high selectivity.

A theoretical separation factor for Cm(III)/Eu(III) has been calculated to be approximately 500, highlighting the potential of this ligand for selective separations. nih.govmanchester.ac.uk However, the practical application of HN4bipy in liquid-liquid extraction systems is hindered by its low solubility in the nonpolar organic solvents typically used in these processes. nih.govmanchester.ac.uk The addition of a lipophilic anion source, such as 2-bromodecanoic acid, has been investigated, but it was found to reduce the stability of the curium(III) complexes. nih.govmanchester.ac.uk

Table 1: Liquid-Liquid Extraction and Complexation Data for this compound (HN4bipy)

| Parameter | Value/Observation | Reference |

|---|---|---|

| Target Separation | Actinides(III) from Lanthanides(III) | nih.gov, manchester.ac.uk |

| Model System | Cm(III) vs. Eu(III) | nih.gov, manchester.ac.uk |

| Cm(III) Complex Species | 1:2 and 1:3 (Metal:Ligand) | nih.gov, manchester.ac.uk |

| Eu(III) Complex Species | 1:1 and 1:3 (Metal:Ligand) | nih.gov, manchester.ac.uk |

| log β₃ [Cm(N₄bipy)₃] | 13.8 | nih.gov, manchester.ac.uk |

| log β₃ [Eu(N₄bipy)₃] | 11.1 | nih.gov, manchester.ac.uk |

| Theoretical SF(Cm/Eu) | ~500 | nih.gov, manchester.ac.uk |

| Limitation | Low solubility in nonpolar solvents | nih.gov, manchester.ac.uk |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

A reversed-phase HPLC (RP-HPLC) method would likely be the most appropriate approach. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Purity Assessment: To assess the purity of a sample of this compound, a solution of the compound would be injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks. chromforum.org For accurate purity determination, a reference standard of known purity is required for comparison. researchgate.net Peak purity analysis, often performed with a diode-array detector, can be used to check for co-eluting impurities under the main peak.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting solutions of a pure reference standard of this compound at different known concentrations. researchgate.netnih.gov The peak area of the analyte is plotted against its concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. researchgate.net

Table 2: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition | Rationale/Comments |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar organic molecules. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard choice for RP-HPLC, provides good retention and resolution. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acidic modifier (e.g., 0.1% TFA or formic acid) | The organic solvent elutes the compound, and the gradient allows for efficient separation of impurities with different polarities. The acidic modifier improves peak shape. sielc.comhelixchrom.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV-Vis Diode Array Detector (DAD) | The bipyridine and tetrazole moieties are chromophoric, allowing for sensitive detection. A DAD provides spectral information for peak identification and purity assessment. A wavelength of around 280 nm would likely be suitable. |

| Temperature | Ambient or controlled (e.g., 25 °C) | A controlled temperature ensures reproducible retention times. |

This proposed method would require validation according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, and robustness for the intended application. researchgate.netnih.gov

Future Directions and Outlook in 6 1h Tetrazol 5 Yl 2,2 Bipyridine Research

The compound 6-(1H-tetrazol-5-yl)-2,2'-bipyridine (HN4bipy) and its derivatives stand at a crucial juncture of inorganic chemistry, materials science, and nuclear engineering. Initial studies have underscored their potential, particularly in the selective separation of actinides and lanthanides. However, the path forward involves surmounting several challenges and exploring new frontiers. This article outlines the key future directions and outlook for research centered on this promising ligand.

Q & A

Q. What are the primary synthetic routes for 6-(1H-tetrazol-5-yl)-2,2'-bipyridine derivatives?

The ligand is typically synthesized via Suzuki coupling of halogenated 2,2'-bipyridine precursors with boronic acid derivatives. For example, 6,6′-dibromo-2,2′-bipyridine can react with mesityl boronic acid to introduce sterically bulky substituents . Alternatively, in situ [2+3] cycloaddition under hydrothermal conditions using sodium azide and 6,6′-dicyano-2,2′-bipyridine generates tetrazole-functionalized ligands, as demonstrated in the synthesis of Co(II) coordination polymers .

Q. How is the coordination behavior of this compound characterized experimentally?

Key techniques include:

- Single-crystal X-ray diffraction to determine ligand geometry and metal-ligand bonding modes (e.g., octahedral coordination in Fe(II) or Co(II) complexes) .

- Time-resolved laser fluorescence spectroscopy (TRLFS) to study stability constants (logβ) of complexes with lanthanides (e.g., Eu³⁺) and actinides (e.g., Cm³⁺) .

- Magnetic susceptibility measurements to analyze spin states (e.g., spin crossover in Fe(II) systems) .

Q. What role does the tetrazole group play in the ligand’s coordination chemistry?

The tetrazole moiety acts as a flexible multidentate donor , enabling diverse binding modes (monodentate, bridging, or chelating). Deprotonation enhances its ability to form stable complexes with transition metals (e.g., Fe²⁺, Co²⁺) and lanthanides, influencing electronic properties such as spin transitions .

Advanced Research Questions

Q. How does this compound contribute to spin crossover (SCO) and metamagnetic behavior in coordination polymers?

In Fe(II) complexes, the ligand facilitates abrupt spin transitions (e.g., high-spin ↔ low-spin) due to steric and electronic tuning. For example, [Fe(L55)] (L55 = 6,6′-bis(1H-tetrazol-5-yl)-2,2′-bipyridine) exhibits a spin transition at 10 K and a light-induced excited spin state trapping (LIESST) effect. Co(II) analogs show spin canting (TN = 4.0 K) and metamagnetism (Hc = 300 G), attributed to antiferromagnetic interactions between metal centers .

Q. What factors determine the ligand’s selectivity between trivalent actinides (An³⁺) and lanthanides (Ln³⁺)?

Studies on 4,4′-di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine (HN4tbubipy) reveal no significant An³⁺/Ln³⁺ selectivity due to comparable stability constants (e.g., logβ3 = 12.7 for Eu³⁺ vs. 12.4 for Cm³⁺). Quantum chemical calculations suggest similar bonding energies, with minor differences in charge transfer between ligand and metal .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound complexes?

Hydrogen bonds (O–H⋯N, N–H⋯N) and π-π stacking (3.5–3.7 Å distances between bipyridine rings) stabilize 3D frameworks. These interactions are critical for maintaining structural integrity in Cd(II) and Cu(II) complexes, as shown in X-ray studies .

Q. Can in situ ligand modification enhance catalytic or magnetic properties in coordination networks?

Hydrothermal synthesis of Co(II) polymers demonstrates that in situ cycloaddition of azides with cyano groups generates tetrazolate ligands directly, enabling precise control over topology and magnetic exchange pathways. This method avoids pre-functionalization steps and improves crystallinity .

Data Contradictions and Analysis